2-(4-Methylphenoxy)triethylamine

Descripción

Contextualizing the Research Significance of 2-(4-Methylphenoxy)triethylamine in Chemical Biology and Organic Synthesis

The significance of this compound in scientific research stems from its utility as a tool to probe biological pathways and as a building block in the creation of more complex molecules. In the realm of chemical biology, it is recognized for its role as an inhibitor of lycopene (B16060) cyclase, a critical enzyme in the carotenoid biosynthetic pathway in plants. smolecule.com By blocking this enzyme, the compound induces the accumulation of lycopene, making it a valuable agent for studying carotenoid metabolism and its regulation. smolecule.com This inhibitory action allows researchers to explore the mechanisms of pigment production and the responses of plants to various stressors. smolecule.com

From the perspective of organic synthesis, this compound serves as an intermediate and a reagent. Its structure, featuring both an amine and a phenoxy group, allows for a variety of chemical modifications. ontosight.ai The triethylamine (B128534) portion can act as a nucleophile in substitution reactions, while the aromatic ring can undergo further functionalization. smolecule.com The synthesis of this compound typically involves the reaction of 4-methylphenol with triethylamine in an organic solvent under an inert atmosphere. smolecule.com Researchers in materials science have also shown interest in this and similar compounds for the development of new polymers and coatings. ontosight.ai

Historical Perspective on Early Investigations of Related Triethylamine Compounds in Biological Systems

The study of triethylamine and its derivatives in biological contexts has a history that predates the specific investigation of this compound. Triethylamine, a simple tertiary amine, has long been employed in organic synthesis as a base. wikipedia.org Its interaction with biological systems has been noted in various contexts. For instance, it is a component of the heavy, complex scent of hawthorn flowers and is also one of the initial chemicals produced during the decay of a human body. wikipedia.org

Early research into triethylamine compounds often focused on their metabolic fate and physiological effects. Studies in the mid to late 20th century investigated the metabolism of triethylamine in humans, revealing that it is partially biotransformed into triethylamine-N-oxide (TEAO) and excreted in the urine. researchgate.net These foundational studies on simpler triethylamine compounds provided a basis for understanding the potential biological behavior of more complex derivatives like this compound. The use of triethylamine as a catalyst and acid neutralizer in condensation reactions also highlighted its utility in chemical processes, a role that extends to its more substituted analogs. wikipedia.orgatamanchemicals.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO | smolecule.com |

| Molecular Weight | 207.32 g/mol | smolecule.com |

| IUPAC Name | N,N-diethyl-2-(p-tolyloxy)ethan-1-amine | |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room temperature, Desiccated | sigmaaldrich.com |

Related Triethylamine Compound Properties

| Compound | Formula | Molecular Weight | Key Characteristic |

| Triethylamine | N(CH₂CH₃)₃ | 101.19 g/mol | Common organic base. wikipedia.orgcommonorganicchemistry.com |

| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | 137.65 g/mol | Salt form of triethylamine. wikipedia.org |

| Triethylamine-N-oxide | (C₂H₅)₃NO | 117.19 g/mol | Metabolite of triethylamine. researchgate.net |

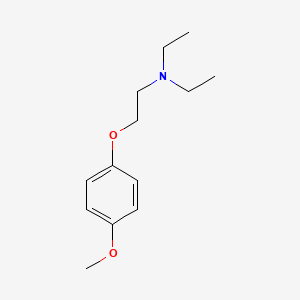

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZFBUCCQBMMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950264 | |

| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-98-0 | |

| Record name | 2-(4-Methylphenoxy)triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylphenoxy Triethylamine

Established Synthetic Pathways to 2-(4-Methylphenoxy)triethylamine and Analogues

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis. This classical organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide or phenoxide).

Precursor Synthesis and Reactant Selection for Triethylamine (B128534) Derivatization

The synthesis of this compound via the Williamson ether synthesis necessitates two key precursors: p-cresol (B1678582) and a suitable 2-halo-N,N-diethylethanamine derivative.

p-Cresol (4-methylphenol): This commercially available phenol (B47542) serves as the source of the 4-methylphenoxy moiety. The phenolic proton is acidic and can be readily removed by a suitable base to form the corresponding phenoxide ion, a potent nucleophile.

2-Chloro-N,N-diethylethanamine or 2-Bromo-N,N-diethylethanamine: These bifunctional molecules provide the N,N-diethylaminoethyl portion of the target compound. The halogen atom serves as a leaving group in the nucleophilic substitution reaction. The choice between the chloro and bromo derivative often depends on reactivity and commercial availability, with the bromo compound generally being more reactive.

CH₃-C₆H₄-OH + X-CH₂CH₂-N(C₂H₅)₂ + Base → CH₃-C₆H₄-O-CH₂CH₂-N(C₂H₅)₂ + Base·HX

Where X represents a halogen (Cl or Br).

A strong base is required to deprotonate the p-cresol to form the nucleophilic phenoxide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

To achieve high yields and purity of this compound, several reaction parameters must be optimized. These include the choice of solvent, temperature, and reaction time.

Solvent: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be beneficial, especially in two-phase systems (e.g., water/organic solvent), to facilitate the transfer of the phenoxide ion into the organic phase where the haloalkane is dissolved.

Temperature: The reaction is typically carried out at elevated temperatures to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the haloalkane or decomposition of the reactants or products. A typical temperature range for this type of synthesis is between 50°C and 100°C.

Reaction Time: The reaction time is monitored to ensure complete consumption of the limiting reagent, which can be followed by techniques such as thin-layer chromatography (TLC). Typical reaction times can range from a few hours to overnight.

Purification: After the reaction is complete, the crude product is typically isolated by extraction and then purified by distillation under reduced pressure or by column chromatography to remove unreacted starting materials and byproducts.

| Parameter | Condition | Rationale |

| Precursors | p-Cresol, 2-Chloro-N,N-diethylethanamine | Readily available starting materials. |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Effective deprotonation of p-cresol. |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Polar aprotic, facilitates Sₙ2 reaction. |

| Temperature | 60-80 °C | Balances reaction rate and side reactions. |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Enhances reaction in biphasic systems. |

| Purification | Vacuum Distillation or Chromatography | To achieve high purity of the final product. |

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold presents several opportunities for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially altered physicochemical and biological properties.

Modifications at the Triethylamine Moiety

The tertiary amine of the triethylamine moiety is a key functional group that can undergo various chemical transformations.

Quaternization: The nitrogen atom can be readily alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, which can significantly alter the compound's solubility and biological activity.

N-Oxide Formation: Oxidation of the tertiary amine with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation can modulate the compound's metabolic stability and pharmacokinetic profile.

Hofmann Elimination: Under specific conditions, quaternary ammonium hydroxides derived from this compound can undergo Hofmann elimination to yield an alkene and trimethylamine. This reaction, however, is more of a degradative pathway than a synthetic functionalization.

Substitutions and Transformations on the Phenoxy Ring

The aromatic phenoxy ring offers multiple positions for electrophilic substitution, allowing for the introduction of various functional groups. The existing methyl and ether groups are ortho-, para-directing activators.

Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring, typically at the positions ortho to the ether linkage.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

Friedel-Crafts Acylation and Alkylation: Under Friedel-Crafts conditions, acyl or alkyl groups can be introduced onto the aromatic ring. This allows for the extension of the carbon framework and the introduction of ketone or new alkyl functionalities.

Formylation: The introduction of an aldehyde group can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.

Development of Advanced Synthetic Routes for Complex Analogues

To access more complex analogues of this compound, more advanced synthetic strategies can be employed.

Cross-Coupling Reactions: The phenoxy ring can be functionalized with a handle, such as a bromine or iodine atom, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Multi-component Reactions: The development of multi-component reactions that can assemble the core structure or introduce complexity in a single step represents an efficient approach to generating libraries of analogues for screening purposes.

| Moiety | Reaction Type | Potential Reagents | Expected Product |

| Triethylamine | Quaternization | Methyl iodide (CH₃I) | 2-(4-Methylphenoxy)ethyl(trimethyl)ammonium iodide |

| Triethylamine | N-Oxidation | Hydrogen peroxide (H₂O₂) | This compound N-oxide |

| Phenoxy Ring | Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted this compound |

| Phenoxy Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound |

| Phenoxy Ring | Acylation | Acetyl chloride/AlCl₃ | Acetyl-substituted this compound |

Mechanistic Investigations of Biological Interactions of 2 4 Methylphenoxy Triethylamine

Enzyme Inhibition Kinetics and Mechanism of Action in Carotenoid Biosynthesis

The most well-documented biological effect of 2-(4-Methylphenoxy)triethylamine is its potent inhibition of key enzymes within the carotenoid biosynthetic pathway. This inhibition disrupts the normal production of cyclic carotenoids and leads to the accumulation of their linear precursor, lycopene (B16060).

Inhibition of Lycopene Cyclase Activity by this compound

Research has consistently demonstrated that this compound acts as an inhibitor of lycopene cyclase, a crucial enzyme responsible for the cyclization of lycopene to form β-carotene and α-carotene. nih.govthescipub.com The blockage of this enzymatic step results in a significant buildup of lycopene within the cells of treated organisms. nih.govthescipub.com For instance, in germinating cotton seedlings, treatment with MPTA led to a nearly 18-fold increase in total carotenoid production, with the increase primarily attributed to the accumulation of lycopene and its precursors. thescipub.com This inhibitory action is not unique to MPTA but is a characteristic shared by a class of substituted triethylamine (B128534) compounds. nih.gov

The accumulation of lycopene is a direct consequence of the partial blockage of both lycopene β-cyclase (LYC-β) and lycopene ε-cyclase (LYC-ε). thescipub.com Interestingly, this inhibition at the enzyme level is also accompanied by changes in gene expression. In MPTA-treated germinating cottonseed, the transcript levels of phytoene (B131915) synthase genes, psy1 and psy2, were found to increase by 6.5 and 2.1-fold, respectively, suggesting an upregulation of the early stages of the carotenoid pathway. thescipub.com

Specificity and Selectivity Towards Lycopene Beta-Cyclase and Epsilon-Cyclase

The specificity of this compound towards the two types of lycopene cyclases, beta-cyclase (which forms a β-ring) and epsilon-cyclase (which forms an ε-ring), has been a subject of detailed investigation, revealing nuanced and sometimes species-dependent effects.

In studies with lettuce (Lactuca sativa), a plant notable for its high content of lactucaxanthin (B1234549) (a diol with two ε-end-groups), MPTA exhibited a preferential inhibition of the lycopene ε-cyclase. nih.gov Treatment with MPTA significantly reduced the levels of β-carotene and neoxanthin (B191967), while the levels of lactucaxanthin were not diminished and even doubled at certain concentrations. nih.gov This selective inhibition led to the accumulation of lycopene and δ-carotene, the latter being a product of a single cyclization event. nih.gov

This apparent discrepancy in selectivity may be attributable to differences in the plant species studied, the specific isoforms of the lycopene cyclase enzymes present, and the experimental conditions.

Table 1: Effect of MPTA on Carotenoid Levels in Lettuce

| Carotenoid | Fold Reduction at 10 or 20 µM MPTA |

|---|---|

| β-Carotene | Up to 18-fold |

| Neoxanthin | Up to 18-fold |

| Violaxanthin | 4-fold |

| Lutein (B1675518) | 4-fold |

| Lactucaxanthin | No reduction (doubled at 10 µM) |

Data sourced from a study on Lactuca sativa. nih.gov

Table 2: Effect of MPTA on Gene Expression in Germinating Cottonseed

| Gene | Fold Increase in Transcript Levels |

|---|---|

| psy1 | 6.5-fold |

| psy2 | 2.1-fold |

| lyc-β | 3.7-fold |

| lyc-ε | 3.6-fold |

Data reflects changes in MPTA-treated seedlings compared to controls. thescipub.com

Elucidation of Enzyme-Inhibitor Binding Modes

While the inhibitory effect of this compound on lycopene cyclase is well-established, the precise molecular details of the enzyme-inhibitor binding mode are still an area of active research. It is known that a lycopene β-cyclase from Synechococcus sp. is a target of MPTA. nih.gov The structural similarity of MPTA to the substrate or a transition state intermediate of the cyclization reaction is thought to be the basis for its inhibitory activity. However, detailed crystallographic or advanced spectroscopic studies to elucidate the specific amino acid residues involved in the binding pocket and the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) are not yet widely published. Further research in this area is necessary to fully understand the mechanism of inhibition at the atomic level.

Molecular Target Identification and Validation Beyond Carotenoid Pathways

Beyond its well-characterized role in carotenoid biosynthesis, the biological effects of this compound extend to other cellular systems, most notably the photosynthetic apparatus.

Interaction with Photosynthetic Apparatus Components

The inhibition of carotenoid biosynthesis by this compound has downstream consequences for the structure and function of the photosynthetic machinery, where carotenoids play essential roles in light harvesting and photoprotection.

In lettuce plants treated with MPTA, the altered carotenoid profile directly impacted the composition of the light-harvesting complex (LHCIIb). nih.gov In these treated plants, lactucaxanthin was found to successfully substitute for lutein and neoxanthin in two of the xanthophyll binding sites within the complex, specifically L2 and N1. nih.gov This demonstrates a degree of plasticity in the pigment-protein interactions of the photosynthetic apparatus in response to MPTA-induced changes in carotenoid availability.

Furthermore, studies on other lycopene cyclase inhibitors have revealed a more profound impact on photosynthesis. The breakdown of photosynthesis by these inhibitors has been linked to an interference with the turnover of the D1 protein of the photosystem II (PSII) reaction center. nih.gov The continuous biosynthesis of β-carotene is required for the reassembly phase of the D1 protein, and when this is disrupted by lycopene cyclase inhibitors, the depletion of PSII occurs, particularly under high light conditions. nih.gov This highlights an indirect but critical mechanism by which MPTA can affect the integrity of the photosynthetic apparatus.

Investigation of Potential Binding to Other Cellular Receptors or Enzymes

Currently, the scientific literature on this compound primarily focuses on its interaction with lycopene cyclase and the subsequent effects on carotenoid and photosynthetic pathways. While it is plausible that a molecule with its chemical structure could interact with other cellular receptors or enzymes, there is limited specific research validating such interactions. The triethylamine moiety is a common feature in various biologically active compounds, suggesting the potential for broader interactions. However, dedicated studies to identify and validate other molecular targets of MPTA are not extensively reported. Future research employing techniques such as affinity chromatography, proteomics, or computational docking could uncover novel binding partners and expand our understanding of the complete biological activity profile of this compound.

Gene Expression Modulation by this compound

This compound (MPTA) has been shown to exert significant influence on gene expression in various biological systems. Its effects range from the specific upregulation of genes involved in specialized metabolic pathways to broader, systemic transcriptomic changes. This section delves into the molecular mechanisms by which MPTA modulates gene expression, focusing on its impact on carotenogenic genes in plants and its wider transcriptomic effects in treated organisms.

Transcriptional Regulation of Carotenogenic Genes (psy, lyc) in Plant Systems

Research has demonstrated that MPTA is a potent inducer of carotenoid biosynthesis in plants, with a primary mechanism being the transcriptional upregulation of key genes in the carotenoid pathway. Studies in cotton (Gossypium hirsutum) seedlings have provided detailed insights into this process.

In addition to its effect on psy genes, MPTA also modulates the expression of lycopene cyclase genes. The compound has been found to increase the transcript levels of both lyc-β and lyc-ε by 3.7-fold and 3.6-fold, respectively. biorxiv.org This upregulation of cyclase genes, coupled with a partial blockage of the cyclase enzymes themselves, leads to the accumulation of the red pigment lycopene and its precursors. biorxiv.org The coordinated upregulation of both early and later pathway genes suggests a complex regulatory role for MPTA in carotenoid biosynthesis.

The stimulatory effect of MPTA on carotenogenesis is dependent on active gene expression and protein synthesis. Experiments using inhibitors of mRNA synthesis (actinomycin-D, α-amanitin), polyadenylation (cordycepin), and protein synthesis (cycloheximide) have shown a reduction in the MPTA-induced accumulation of lycopene, confirming that the compound's action is mediated through the regulation of gene transcription and translation. biorxiv.org

| Gene | Fold Increase in Transcript Levels (MPTA-treated vs. Control) | Plant System |

|---|---|---|

| psy1 | 6.5 | Cotton (Gossypium hirsutum) seedlings |

| psy2 | 2.1 | Cotton (Gossypium hirsutum) seedlings |

| lyc-β | 3.7 | Cotton (Gossypium hirsutum) seedlings |

| lyc-ε | 3.6 | Cotton (Gossypium hirsutum) seedlings |

Analysis of Broader Transcriptomic Impacts in Treated Organisms

Beyond its specific effects on carotenoid metabolism in plants, MPTA can induce widespread changes in the transcriptome of other organisms. A study investigating the effects of MPTA on human liver organoids revealed a significant and broad impact on gene expression.

In this research, exposure to MPTA resulted in the upregulation of 2,865 genes and the downregulation of 2,122 genes. biorxiv.org The differentially expressed genes were found to be involved in a variety of fundamental cellular processes. Functional analysis indicated that the modulated genes were associated with ribosome function, mitochondrial activities, antioxidant responses, cell-substrate junctions, and the composition of the extracellular matrix. biorxiv.org

These findings suggest that the biological interactions of MPTA extend beyond single metabolic pathways and can influence the core cellular machinery. The extensive transcriptomic reprogramming observed in human liver organoids highlights the compound's potential to interact with multiple cellular systems and signaling pathways. Further investigation into these broader transcriptomic impacts is crucial for a comprehensive understanding of the mechanisms of action of this compound.

Advanced Spectroscopic and Structural Characterization of 2 4 Methylphenoxy Triethylamine and Its Complexes

Crystal Structure Analysis of 2-(4-Methylphenoxy)triethylamine and Its Derivatives

While specific crystallographic data for this compound is not publicly available, a theoretical analysis based on the principles of crystal engineering and data from analogous structures allows for a detailed prediction of its solid-state characteristics.

Determination of Solid-State Conformations and Packing Arrangements

The solid-state conformation of this compound is dictated by the geometric and electronic properties of its constituent parts: the tertiary triethylamine (B128534) group, the flexible ethoxy linker, and the planar 4-methylphenoxy ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are fundamental to the stability of the crystal lattice. For this compound, the key intermolecular forces would be weak hydrogen bonds and π-stacking interactions.

π-Stacking : The presence of the 4-methylphenyl group makes π-π stacking a highly probable and significant interaction in the crystal structure. nih.govmdpi.com Aromatic rings in adjacent molecules can stack in either a face-to-face or, more commonly, a parallel-displaced or T-shaped arrangement to optimize electrostatic and dispersion forces. researchgate.net This stacking can lead to the formation of one-dimensional columns or two-dimensional sheets within the crystal, profoundly influencing the material's properties. nih.gov The stabilization provided by these π-π interactions is a well-documented phenomenon in the crystal structures of phenoxy derivatives. nih.govmdpi.comnih.gov

Spectroscopic Signatures (NMR, IR, MS) in Mechanistic and Interaction Studies

Spectroscopic techniques provide a fingerprint of the molecule, offering detailed information about its structure, connectivity, and electronic environment. These signatures are invaluable for studying how the molecule interacts with other chemical species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound can be predicted based on its structure. The chemical shifts reflect the distinct electronic environments of the nuclei.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| Ar-CH₃ | ~2.2-2.3 | Singlet (s) | Ar-CH₃ | ~20-21 |

| N(CH₂CH₃)₂ | ~1.0-1.1 | Triplet (t) | N(CH₂CH₃)₂ | ~12-13 |

| N(CH₂CH₃)₂ | ~2.5-2.7 | Quartet (q) | N(CH₂CH₃)₂ | ~47-48 |

| O-CH₂-CH₂-N | ~2.8-2.9 | Triplet (t) | O-CH₂-CH₂-N | ~52-53 |

| O-CH₂-CH₂-N | ~4.0-4.1 | Triplet (t) | O-CH₂-CH₂-N | ~66-67 |

| Ar-H (ortho to OCH₂) | ~6.8-6.9 | Doublet (d) | Ar-C (ortho to OCH₂) | ~114-115 |

| Ar-H (ortho to CH₃) | ~7.0-7.1 | Doublet (d) | Ar-C (ortho to CH₃) | ~130 |

| - | - | - | Ar-C (ipso to CH₃) | ~130-131 |

| - | - | - | Ar-C (ipso to OCH₂) | ~156-157 |

These predicted values are based on typical chemical shifts for triethylamine and 4-methylphenol derivatives. researchgate.netrsc.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. These bands are useful for identifying the molecule and studying interactions that might perturb these vibrational frequencies.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1610, 1585, 1500 | C=C Stretch | Aromatic Ring |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1200-1050 | C-N Stretch | Tertiary Amine |

| 1050-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 850-800 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Data compiled from standard IR spectroscopy correlation tables and spectra of related compounds like triethylamine and anisole (B1667542) derivatives. chemicalbook.comresearchgate.netnist.gov

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would result in fragmentation patterns characteristic of tertiary amines and ethers. The molecular weight of the compound is 207.32 g/mol , so a molecular ion peak (M⁺) would be expected at m/z 207.

The most prominent fragmentation pathway for tertiary amines is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process leads to the formation of a stable, resonance-stabilized iminium cation.

Major Predicted Fragmentation Pathways

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₃H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 192 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ | α-cleavage, loss of the 4-methylphenoxy radical. This is expected to be the base peak. |

| 108 | [HOC₆H₄CH₃]⁺ | Cleavage of the ether bond with hydrogen rearrangement (p-cresol cation) |

| 107 | [OC₆H₄CH₃]⁺ | Cleavage of the C-O bond (4-methylphenoxy cation) |

These fragmentation patterns are predicted based on established principles of mass spectrometry for amines and ethers. nih.govresearchgate.netmdpi.com The presence of the ion at m/z 86 would be strong evidence for the N,N-diethyl-substituted portion of the molecule.

Computational Chemistry and Molecular Modeling of 2 4 Methylphenoxy Triethylamine

Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Interactions

No specific molecular docking or molecular dynamics simulation studies detailing the interaction between 2-(4-Methylphenoxy)triethylamine and its target enzyme, lycopene (B16060) cyclase, were found in the public scientific literature. Such studies would be invaluable for elucidating the binding mode, identifying key interacting amino acid residues within the enzyme's active site, and determining the stability of the enzyme-inhibitor complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no publicly available research on the quantum chemical calculations for this compound. These calculations would provide critical insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its reactivity and interaction with biological targets.

Prediction of Conformational States and Energy Landscapes

A computational analysis of the conformational states and energy landscapes of this compound has not been published. This type of study would help in understanding the molecule's flexibility, identifying its low-energy conformations, and assessing the energy barriers to conformational changes, which are important for its recognition and binding by the target enzyme.

Investigation of 2 4 Methylphenoxy Triethylamine in Environmental and Ecological Contexts

Herbicidal Mode of Action and Environmental Impact in Agricultural Systems

There is no available scientific literature detailing the herbicidal mode of action of 2-(4-Methylphenoxy)triethylamine. Research on other phenoxy herbicides, a broad class of compounds, indicates that they often act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants. However, it cannot be scientifically concluded that this compound shares this mode of action without specific experimental evidence.

Similarly, data on the environmental impact of this compound in agricultural systems, including its persistence in soil and water, potential for bioaccumulation, and effects on non-target organisms, are absent from the public scientific record.

Effects on Carotenogenesis in Various Plant Species and Microorganisms

There are no published studies on the effects of this compound on carotenogenesis in plants or microorganisms. The inhibition of carotenoid biosynthesis is a known mode of action for some classes of herbicides, which leads to photobleaching of the plant tissue. Whether this compound has any such effect is currently unknown.

Future Directions and Emerging Research Avenues for 2 4 Methylphenoxy Triethylamine

Exploration of Novel Biological Targets and Pathways

The primary known biological target of 2-(4-Methylphenoxy)triethylamine is lycopene (B16060) cyclase, an enzyme it effectively inhibits within the carotenoid biosynthetic pathway in plants and cyanobacteria. nih.govnih.gov This inhibition leads to the accumulation of lycopene, the red pigment in tomatoes. nih.govbiorxiv.org Future research is poised to explore novel biological targets and pathways, leveraging this known mechanism in several innovative ways.

A significant area of future research is the potential repurposing of this herbicide for pharmaceutical applications. Historically, many agrochemical and pharmaceutical companies screened their chemical libraries for both types of activities, revealing overlapping biological targets. researchgate.net This historical precedent suggests that compounds like this compound, which are active in plants, may have undiscovered therapeutic effects in humans. researchgate.netcbirt.net Researchers can investigate whether human enzymes that are structurally or functionally analogous to plant lycopene cyclase could be targeted by this compound.

Furthermore, the direct biochemical consequence of the compound's action—lycopene accumulation—opens another avenue of investigation. Lycopene itself is a bioactive molecule known to modulate various signaling pathways in humans, including MAPKs, PI3K/Akt, and NF-κB, and to interact with nuclear receptors. mdpi.com Therefore, future studies could focus on the downstream effects of induced lycopene accumulation in specific cellular models, potentially uncovering indirect therapeutic benefits in inflammation, metabolic disorders, or neuroprotection. mdpi.com The inhibition of lycopene cyclase has also been shown to cause the build-up of chlorophyll (B73375) precursors and alter the expression of certain nuclear genes, indicating that its effects can cascade through interconnected metabolic pathways, which may present novel targets. nih.govresearchgate.net

Design of Next-Generation Analogues with Tuned Biological Activities

The chemical scaffold of this compound presents a versatile foundation for the design of next-generation analogues with fine-tuned biological activities. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to see how it affects its activity, are a cornerstone of this approach. Although extensive SAR studies on this specific molecule are not widely published, principles can be drawn from research on related phenoxy and amine-containing compounds. nih.govmdpi.com

Future research will likely involve the synthesis and evaluation of a library of analogues to probe the importance of each part of the molecule. rsc.orgresearchgate.netumn.edu Key areas for modification include:

The Phenoxy Ring: The methyl group at the para-position can be replaced with a variety of other substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains of different lengths) to modulate the compound's electronics and size. Studies on similar molecules, such as 2-(4-chlorophenylthio)triethylamine (B80267) (CPTA), have shown that such modifications are critical for inhibitory activity. nih.govnih.gov For instance, research on phenoxyacetamide analogues demonstrated that adding a para-chloro substituent significantly enhanced inhibitory effects on a target enzyme. mdpi.com

The Triethylamine (B128534) Moiety: The ethyl groups on the nitrogen atom can be altered in length, branching, or cyclization. This can impact the molecule's solubility, steric profile, and ability to interact with the target protein. SAR studies on other diethylamine (B46881) compounds have shown that the chain length is a critical determinant of herbicidal activity. nih.gov

The goal of these designs would be to improve potency against lycopene cyclase or to shift the molecule's selectivity towards new, therapeutically relevant targets. By creating a diverse set of analogues, researchers can build detailed models of how the chemical structure relates to biological function, paving the way for compounds with enhanced efficacy and novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylphenoxy)triethylamine, and what methodological considerations ensure high yield and purity?

- Answer : The synthesis typically involves nucleophilic substitution between 4-methylphenol derivatives and triethylamine precursors. Key steps include:

- Reagent Selection : Use of 4-methylphenol or its activated esters (e.g., triflates or chlorides) as electrophiles, with triethylamine as the nucleophile. Reagents like 3-(4-methoxyphenyl)pyrazole (Kanto Reagents Catalog, 2022) may serve as intermediates .

- Purification : Column chromatography or recrystallization in non-polar solvents to isolate the product. Purity (>95%) is confirmed via HPLC or NMR.

- Optimization : Reaction temperature (60–80°C) and anhydrous conditions prevent side reactions like hydrolysis or oxidation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Answer :

- Spectroscopy : H/C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and triethylamine signals (δ 1.2–3.0 ppm). IR confirms ether (C-O-C) stretches near 1250 cm .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXS97/SHELXL97) resolves bond lengths and angles. Symmetry operations and refinement protocols are critical for accuracy, as demonstrated in analogous structures like 2-(4-Methylphenoxy)-5-nitro .

Q. What are the key stability considerations for handling and storing this compound?

- Answer :

- Storage : Under inert gas (N/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Decomposition Risks : Exposure to light or acids may cleave the ether bond, releasing 4-methylphenol. Stability assays (TGA/DSC) are recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound analogs be addressed?

- Answer :

- Directed Functionalization : Use protecting groups (e.g., tert-butyldimethylsilyl) to block undesired substitution sites. For example, modifying the 4-methyl group with trifluoromethyl or chloro substituents requires careful control of reaction stoichiometry and catalysts (e.g., Pd/Cu systems) .

- Computational Screening : DFT calculations predict reactive sites and transition states to guide synthetic design .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?

- Answer :

- Multi-Method Validation : Cross-validate NMR/IR data with X-ray crystallography. For example, SHELXL refinement parameters (e.g., R-factors < 5%) ensure structural accuracy .

- Dynamic Effects : Account for conformational flexibility (e.g., triethylamine rotation) in solution-phase NMR, which may differ from solid-state crystal structures .

Q. What computational methods are effective in predicting the molecular interactions of this compound with biological targets?

- Answer :

- Docking Simulations : Software like AutoDock Vina models binding affinities to receptors (e.g., GPCRs or enzymes). Parameters include van der Waals radii and solvation effects.

- MD Simulations : Analyze stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) using AMBER or GROMACS .

Q. What strategies optimize the bioactivity of this compound derivatives in pharmacological studies?

- Answer :

- SAR Studies : Systematic modification of the phenoxy (e.g., halogenation) or triethylamine groups (e.g., quaternization) enhances target selectivity. For example, trifluoromethyl analogs improve metabolic stability .

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC) in cell lines. Cross-reference with structural analogs like N-[2-(cyclopropylformamido)ethyl]-2-(4-methylphenoxy)propanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.